molecular formula C7H5BrClNO3 B8129048 1-Bromo-2-chloro-4-methoxy-3-nitrobenzene

1-Bromo-2-chloro-4-methoxy-3-nitrobenzene

Cat. No.: B8129048
M. Wt: 266.47 g/mol
InChI Key: DPNQLMNXOFEUJV-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-methoxy-3-nitrobenzene is an organic compound belonging to the class of aromatic halides It is characterized by the presence of bromine, chlorine, methoxy, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-methoxy-3-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The typical synthetic route involves:

    Nitration: Introduction of the nitro group (-NO2) to the benzene ring.

    Halogenation: Sequential introduction of bromine and chlorine atoms.

    Methoxylation: Introduction of the methoxy group (-OCH3) under specific conditions.

Industrial Production Methods: Industrial production of this compound often involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Halogenation: Using catalysts like iron or aluminum chloride to facilitate the halogenation process.

    Controlled Nitration: Employing nitric acid and sulfuric acid under controlled temperatures to introduce the nitro group.

    Methoxylation: Using methanol and a base such as sodium methoxide to introduce the methoxy group.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-4-methoxy-3-nitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles.

    Reduction: The nitro group can be reduced to an amine group.

    Oxidation: The methoxy group can be oxidized under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Amines: From the reduction of the nitro group.

    Substituted Aromatics: From nucleophilic substitution reactions.

Scientific Research Applications

1-Bromo-2-chloro-4-methoxy-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-methoxy-3-nitrobenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electron-rich benzene ring reacts with electrophiles. The presence of electron-withdrawing groups (nitro and halogens) and electron-donating groups (methoxy) influences the reactivity and orientation of these reactions.

Comparison with Similar Compounds

  • 1-Bromo-2-chloro-4-nitrobenzene
  • 1-Bromo-2-chloro-4-methoxybenzene
  • 1-Bromo-4-chloro-2-nitrobenzene

Uniqueness: 1-Bromo-2-chloro-4-methoxy-3-nitrobenzene is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for a wide range of chemical transformations and applications.

Properties

IUPAC Name

1-bromo-2-chloro-4-methoxy-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO3/c1-13-5-3-2-4(8)6(9)7(5)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNQLMNXOFEUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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